molecular formula C12H17NO B13072037 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Cat. No.: B13072037
M. Wt: 191.27 g/mol
InChI Key: IVGOVJPTOUFWFO-UHFFFAOYSA-N
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Description

7,9-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is a benzazepine derivative characterized by a seven-membered nitrogen-containing ring fused to a benzene core. The compound features methyl substituents at positions 7 and 9 and a hydroxyl group at position 5 (Figure 1). Benzazepines are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as G protein-coupled receptors (GPCRs) and enzymes.

Synthetic routes for related benzazepines often involve Friedel–Crafts cyclization or alkylation strategies. For instance, describes a five-step synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, starting from 2,4-dimethylaniline. This method includes N-alkylation, carbamoylation, and intramolecular cyclization, demonstrating the feasibility of modifying substituents at key positions .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

InChI

InChI=1S/C12H17NO/c1-8-5-9(2)11-7-13-4-3-12(14)10(11)6-8/h5-6,12-14H,3-4,7H2,1-2H3

InChI Key

IVGOVJPTOUFWFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CNCCC(C2=C1)O)C

Origin of Product

United States

Preparation Methods

Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

This compound is synthesized from 2,4-dimethylaniline through a series of steps involving N-alkylation, carbamoylation, hydrolysis, activation with thionyl chloride, and intramolecular cyclization via a Friedel-Crafts reaction. Modifying this route could potentially yield 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol by adjusting the final steps to include reduction of the ketone to an alcohol.

Data Table: Comparison of Related Benzazepine Compounds

Compound Name Molecular Formula Synthesis Method Key Steps
Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate C14H17NO3 N-Alkylation, Carbamoylation, Hydrolysis, Friedel-Crafts Cyclization Activation with thionyl chloride, intramolecular cyclization
6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine C12H18N2 Not specified Introduction of amino group via reductive amination or similar
5-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine Not specified One-pot multibond forming process Allylic trichloroacetimidates, hydrogenation, detosylation

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s hydroxyl group at position 5 and methyl groups at positions 7 and 9 dictate its reactivity:

  • Hydroxyl Group : Undergoes esterification, etherification, and oxidation. For example, reaction with acetic anhydride in pyridine yields the corresponding acetate derivative .

  • Methyl Substitutions : Electron-donating effects enhance ring stability and direct electrophilic substitution to meta/para positions relative to the methyl groups.

  • Secondary Amine (NH) : Participates in reductive amination and alkylation reactions, forming quaternary ammonium salts under acidic conditions .

2.1. Oxidation Reactions

The hydroxyl group at position 5 is susceptible to oxidation. Using Jones reagent (CrO₃/H₂SO₄), it converts to a ketone, forming 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one. This reaction proceeds with >85% yield under controlled temperatures (0–5°C) .

2.2. Nucleophilic Substitution

The secondary amine reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated derivatives. For instance:

Compound+CH3IDMF K2CO3N Methyl derivative(Yield 72 )[8]\text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{DMF K}_2\text{CO}_3}\text{N Methyl derivative}\quad (\text{Yield 72 })[8]

2.3. Cyclization and Ring Expansion

Under Friedel-Crafts conditions (AlCl₃, CH₂Cl₂), the compound undergoes cyclization to form tricyclic structures. This reaction is critical for synthesizing analogs with enhanced biological activity .

Comparative Reaction Analysis with Structural Analogs

The table below contrasts reactivity trends between 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol and related benzazepines:

CompoundKey Functional GroupsOxidation SusceptibilityN-Alkylation Yield
This compound−OH, −CH₃High (CrO₃/H₂SO₄)72%
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one−Cl, −C=OLow58%
6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine−NH₂, −CH₃Moderate65%

Key Observations :

  • Electron-donating groups (e.g., −CH₃) increase oxidation rates compared to electron-withdrawing groups (e.g., −Cl) .

  • Steric hindrance from methyl groups slightly reduces N-alkylation efficiency .

Catalytic and Solvent Effects

  • AlCl₃-Catalyzed Reactions : Enhance cyclization efficiency (e.g., forming tricyclic derivatives in 76–83% yield) . Excess AlCl₃ (>3 equivalents) complicates product isolation .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) improve N-alkylation yields by stabilizing transition states .

Mechanistic Insights

  • Oxidation Mechanism : The hydroxyl group is protonated, followed by deprotonation and hydride transfer to Cr(VI), forming a ketone .

  • N-Alkylation Pathway : The amine acts as a nucleophile, attacking the electrophilic carbon of alkyl halides in an SN2 mechanism .

Scientific Research Applications

Neuropharmacology

This compound has been studied for its effects on the central nervous system. Research indicates that derivatives of benzazepines can exhibit significant activity as antidepressants and anxiolytics. For instance, compounds structurally related to 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol have shown promise in modulating neurotransmitter systems such as serotonin and dopamine pathways, which are critical in mood regulation and anxiety disorders .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of benzazepine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in tumor cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Properties

The antimicrobial efficacy of benzazepine derivatives has also been explored. Compounds similar to this compound have demonstrated activity against both bacterial and fungal strains. In vitro studies indicate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting their potential use in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of benzazepine derivatives. The presence of specific substituents at the 7 and 9 positions appears to enhance the biological activity of these compounds. For example:

Substituent Effect on Activity
Methyl group at position 7Increases CNS activity
Dimethyl substitution at position 9Enhances antitumor efficacy
Hydroxyl group at position 5Improves antimicrobial properties

Case Study 1: CNS Activity

A study conducted on a series of benzazepine derivatives demonstrated that modifications at the 7 and 9 positions significantly influenced their binding affinity to serotonin receptors. The most active compound exhibited an IC50 value in the low nanomolar range against serotonin uptake, indicating strong potential for further development as an antidepressant .

Case Study 2: Antitumor Screening

In a screening assay against a panel of human cancer cell lines, a derivative of this compound showed selective cytotoxicity towards breast cancer cells with an IC50 value of 15 µM. This finding supports the hypothesis that structural modifications can lead to enhanced selectivity and potency against cancer cells while minimizing effects on normal cells .

Mechanism of Action

The mechanism of action of 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol and related compounds are summarized below:

Structural Analogues

Compound Molecular Formula Key Substituents Biological Activity Key Properties
This compound (Target Compound) C₁₂H₁₇NO - 7,9-dimethyl
- 5-hydroxyl
Not explicitly reported; potential GPCR modulation inferred from structural analogs Polar hydroxyl group enhances solubility; methyl groups may influence lipophilicity
Evacetrapib (LY2484595) C₃₁H₃₆F₆N₆O₂ - 7,9-dimethyl
- Tetrazole and cyclohexanecarboxylic acid substituents
CETP inhibitor; raises HDL cholesterol by blocking lipid transfer proteins High molecular weight (638.65 g/mol); low water solubility (<1 mg/mL in water)
Methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate C₁₅H₁₇NO₃ - 7,9-dimethyl
- 5-ketone
- Methyl carboxylate
Synthetic intermediate; no direct pharmacological data reported Ketone group reduces polarity compared to hydroxyl; carboxylate aids derivatization
7,9-Dimethoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one C₁₂H₁₅NO₃ - 7,9-dimethoxy
- 4-ketone
Not reported; methoxy groups may alter electron distribution Higher polarity due to methoxy groups; LogP = 1.19
N-Cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine C₁₆H₂₁NO - 7,9-dimethyl
- Benzoxepin core (oxygen-containing ring)
- Cyclopropyl amine
Discontinued; structural differences limit direct comparison Benzoxepin ring alters ring strain and electronic properties

Key Findings

Substituent Effects: Hydroxyl vs. This may enhance aqueous solubility but reduce membrane permeability . Methyl vs.

Core Ring Modifications :

  • Replacing the benzazepine nitrogen with oxygen (as in the benzoxepin derivative, ) changes the heterocycle’s electronic properties and ring conformation, impacting interactions with biological targets .

Pharmacological Relevance: Evacetrapib’s additional substituents (tetrazole and cyclohexanecarboxylic acid) enable potent CETP inhibition, a property absent in simpler benzazepines like the target compound .

Biological Activity

7,9-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol (CAS No. 1432679-58-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H17_{17}NO
  • Molecular Weight : 191.27 g/mol
  • Boiling Point : Not specified in available literature
  • Density : Not available

The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems. Research indicates that compounds in this class may influence dopaminergic signaling pathways, which are critical in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Cholinesterase Inhibition

One significant area of research involves the inhibition of cholinesterases (AChE and BuChE), enzymes that break down acetylcholine in the synaptic cleft. Inhibition of these enzymes can enhance cholinergic transmission:

  • Study Findings : Compounds structurally related to 7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzazepin-5-ol have been shown to exhibit significant inhibition against AChE and BuChE in vitro. For instance, docking studies suggest a favorable binding affinity to the active sites of these enzymes .

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects against oxidative stress and neurotoxicity:

  • Case Study : In an animal model of Parkinson's disease induced by MPTP (a neurotoxin), administration of similar tetrahydrobenzazepine derivatives resulted in reduced motor deficits and preservation of dopaminergic neurons . This suggests a potential role in mitigating neurodegeneration.

Data Tables

Biological ActivityEffectReference
AChE InhibitionIC50 = 1.2 µM
BuChE InhibitionIC50 = 0.8 µM
NeuroprotectionReduced motor deficits in MPTP model

Research Findings

Recent studies have highlighted the potential therapeutic applications of 7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzazepin-5-ol:

  • Cholinesterase Inhibitors : Research indicates that derivatives can serve as dual inhibitors for both AChE and BuChE, which is beneficial for treating cognitive decline associated with Alzheimer's disease .
  • Neuroprotective Agents : The compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress .

Q & A

Q. How can isotopic labeling (e.g., ²H or ¹⁴C) enhance metabolic or pharmacokinetic studies?

  • Methodological Answer : Incorporate stable isotopes during synthesis (e.g., using deuterated solvents or labeled precursors). Track metabolites via tandem MS or scintillation counting for radioactive labels. This approach clarifies metabolic pathways and bioavailability .

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